[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a furan ring fused with a purine moiety, and is further modified with nitrate and hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the furan ring, followed by the introduction of the purine moiety through a series of nucleophilic substitution reactions. The final steps involve the nitration and hydrochloride addition under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-throughput screening and optimization techniques can enhance yield and reduce production costs. Purification processes such as crystallization, chromatography, and recrystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrate group, potentially converting it to an amine or hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine or hydroxyl derivatives.
Scientific Research Applications
[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] sulfate
- [(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] phosphate
Uniqueness
[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrate and hydrochloride groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
81629-30-3 |
---|---|
Molecular Formula |
C11H13ClN6O5 |
Molecular Weight |
344.71 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C11H12N6O5.ClH/c12-10-7-11(14-3-13-10)16(4-15-7)5-1-20-9-6(22-17(18)19)2-21-8(5)9;/h3-6,8-9H,1-2H2,(H2,12,13,14);1H/t5-,6-,8+,9+;/m0./s1 |
InChI Key |
ZBRVXUROAAWIBW-NFAFAGIOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])N3C=NC4=C(N=CN=C43)N.Cl |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])N3C=NC4=C(N=CN=C43)N.Cl |
Origin of Product |
United States |
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